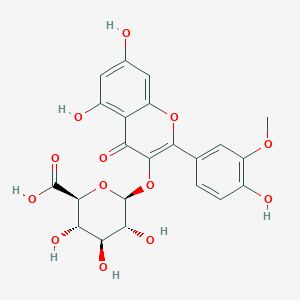
Isorhamnetin 3-glucuronide
Übersicht
Beschreibung
Isorhamnetin 3-glucuronide is a derivative of isorhamnetin, which is a flavonoid compound known for its antioxidant properties. While the provided data does not directly discuss isorhamnetin 3-glucuronide, it does provide insights into similar compounds such as isorhamnetin 3-O-glucoside and its various glycosides. These compounds are found in a variety of plants and have been studied for their potential health benefits, including their antioxidant effects and their ability to protect against oxidative stress-induced cell damage .
Synthesis Analysis
Biological synthesis of isorhamnetin 3-O-glucoside has been achieved using engineered glucosyltransferase from Populus deltoids. The enzyme was modified to specifically transfer a glucose group to the 3-hydroxyl group of isorhamnetin, resulting in the synthesis of isorhamnetin 3-O-glucoside . Although this process does not directly synthesize isorhamnetin 3-glucuronide, it provides a basis for the enzymatic synthesis of similar isorhamnetin glycosides.
Molecular Structure Analysis
Isorhamnetin glycosides have been identified and characterized using various analytical techniques such as ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) and HPLC-PDA and HPLC-APCI-MS/MS. These methods have allowed for the identification of the molecular structure of isorhamnetin glycosides, including the presence of glucose or galactose moieties attached to the isorhamnetin aglycone .
Chemical Reactions Analysis
The metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora have been studied, revealing metabolic pathways such as deglycosylation, demethoxylation, dehydroxylation, and acetylation. These pathways are crucial for understanding how isorhamnetin glycosides are processed in the body and how they may exert their pharmacological effects .
Physical and Chemical Properties Analysis
Isorhamnetin glycosides exhibit strong antioxidant properties, which are attributed to their molecular structure. The presence of hydroxyl groups and the substitution pattern of glycosides significantly influence their antioxidative capability. A theoretical study on isorhamnetin extracted from Anoectochilus roxburghii suggested that the diglycoside substituents affect the compound's ability to scavenge radicals through various antioxidant pathways . Additionally, the physical properties such as solubility and stability are influenced by the glycosylation of isorhamnetin, which can affect its bioavailability and efficacy .
Wissenschaftliche Forschungsanwendungen
Interaction with Human Intestinal Flora
- Metabolism by Intestinal Microbiota : Isorhamnetin 3-O-glucoside is metabolized by intestinal microbiota, leading to pharmacological effects. The metabolites include isorhamnetin and quercetin, with metabolic pathways involving deglycosylation, demethoxylation, dehydroxylation, and acetylation (Du et al., 2014).
- Metabolic Profiling : The metabolic profile of Isorhamnetin-3-O-neohesperidoside, a related compound, by human intestinal bacteria has been studied, showing metabolites like isorhamnetin-3-O-glucoside and quercetin (Du et al., 2017).
Potential Therapeutic Applications
- Oxidative Stress Protection : Isorhamnetin activates Nrf2, inducing phase II antioxidant enzyme expression, which protects hepatocytes against oxidative stress (Yang et al., 2014).
- Mitochondrial Biogenesis and Obesity Prevention : It affects adipocyte mitochondrial biogenesis and AMPK activation, suggesting potential in obesity prevention (Lee & Kim, 2018).
- Anti-Cancer Effects : Exhibits cytotoxic effects on human colon cancer cells, potentially beneficial for cancer therapy (Jaramillo et al., 2010).
- Atherosclerosis Treatment : Inhibits atherosclerotic plaque development in mice, showing potential in cardiovascular disease treatment (Luo et al., 2015).
Pharmacokinetics
- Electrochemical Sensor for Detection : A sensitive electrochemical sensor based on reduced graphene oxide has been developed for the rapid detection of Isorhamnetin, useful in pharmaceutical quality control and pharmacokinetic research (Peng et al., 2017).
Safety And Hazards
Isorhamnetin 3-glucuronide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWHOMBDMMRSC-NTKSAMNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957931 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isorhamnetin 3-glucuronide | |
CAS RN |
36687-76-0 | |
| Record name | Isorhamnetin 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36687-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036687760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN-3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZB5M8D8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



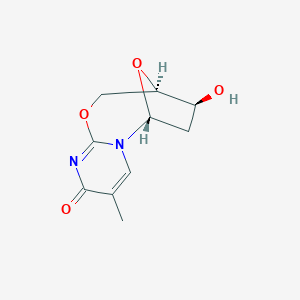
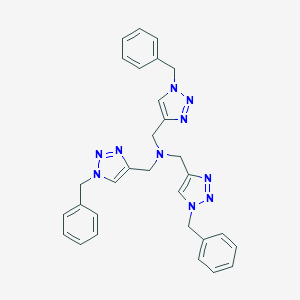
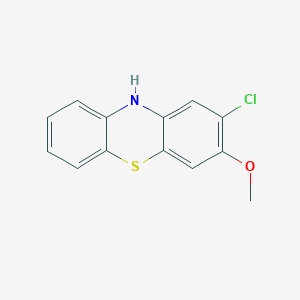
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
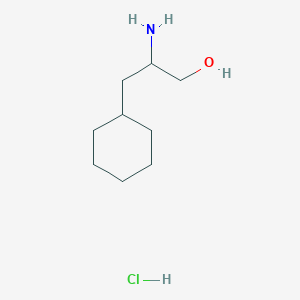
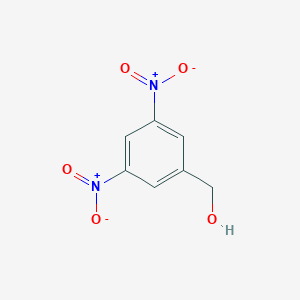
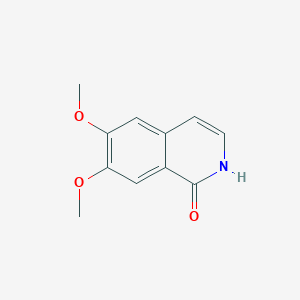
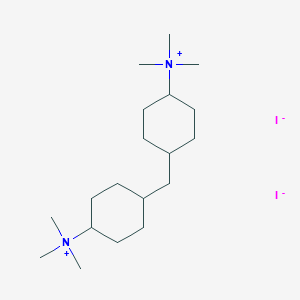
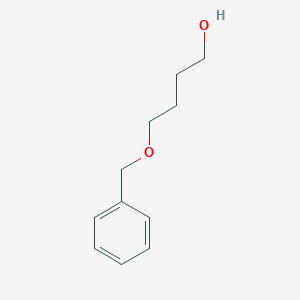
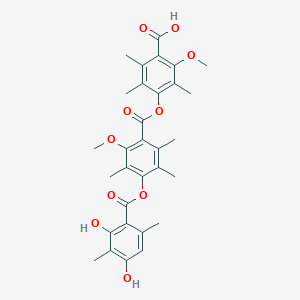
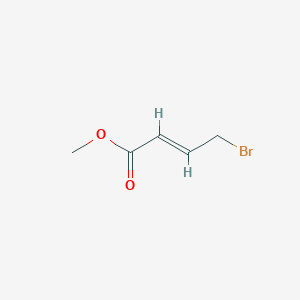
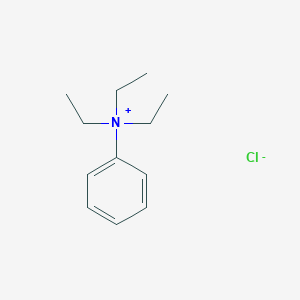
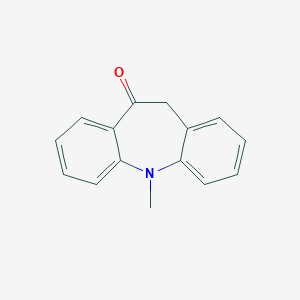
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)